6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound has a unique structure that includes a thiazine ring fused with benzene rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a halogenated benzene derivative.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Pharmaceutical Development: The compound is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities with the thiazine ring.
Carboxamide Compounds: Other carboxamide compounds with similar functional groups can be compared for their biological activities.
Uniqueness
The uniqueness of 6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
6-ethyl-N-(3-methoxyphenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H20N2O4S/c1-3-24-20-12-11-15(22(25)23-16-7-6-8-17(14-16)28-2)13-19(20)18-9-4-5-10-21(18)29(24,26)27/h4-14H,3H2,1-2H3,(H,23,25) |
InChI Key |
JLWUAHLOTTZXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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